Product packaging for 2-Acetyl-3H-pyrrolizin-3-one(Cat. No.:CAS No. 195614-02-9)

2-Acetyl-3H-pyrrolizin-3-one

Cat. No.: B068962
CAS No.: 195614-02-9
M. Wt: 161.16 g/mol
InChI Key: DCVNMOZBWUDREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3H-pyrrolizin-3-one (CAS 195614-02-9) is a high-purity chemical reagent featuring a pyrrolizin-3-one core fused with an acetyl substituent. This compound is offered for research applications, particularly in organic synthesis and medicinal chemistry. The pyrrolizin-3-one scaffold is a subject of significant research interest due to its presence in various biologically active molecules and natural products . As a building block, this compound provides a versatile platform for chemical exploration. The structure is known to undergo characteristic reactions of the pyrrolizin-3-one class, such as electrophilic additions and conjugate additions with soft nucleophiles like sodium borohydride . The acetyl group at the 2-position offers a reactive handle for further synthetic modifications, enabling researchers to create a diverse array of derivatives. Some monosubstituted pyrrolizin-3-ones have been observed to undergo spontaneous dimerization, a behavior that researchers should consider during experimental planning . Applications & Research Value • Organic Synthesis: A key intermediate for constructing complex heterocyclic systems, including naturally occurring pyrrolizidine alkaloids . • Medicinal Chemistry: Serves as a core scaffold for developing new pharmacologically active compounds. Related pyrrolizine derivatives have been investigated for their potential as anti-inflammatory agents . • Chemical Research: Useful for studying the reactivity and transformation of fused heterocyclic systems, contributing to broader methodology development . Safety Notice: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B068962 2-Acetyl-3H-pyrrolizin-3-one CAS No. 195614-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195614-02-9

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-acetylpyrrolizin-3-one

InChI

InChI=1S/C9H7NO2/c1-6(11)8-5-7-3-2-4-10(7)9(8)12/h2-5H,1H3

InChI Key

DCVNMOZBWUDREJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CN2C1=O

Canonical SMILES

CC(=O)C1=CC2=CC=CN2C1=O

Synonyms

3H-Pyrrolizin-3-one, 2-acetyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl 3h Pyrrolizin 3 One and Analogous Pyrrolizinone Derivatives

Established Synthetic Routes and Reaction Pathways

Established synthetic strategies for pyrrolizinone derivatives primarily involve multi-component reactions and cycloadditions, which offer efficient ways to construct the core heterocyclic system.

Multi-Component Reaction Approaches for Pyrrolizinones

Multi-component reactions (MCRs) are highly valued for their efficiency, combining three or more reactants in a single operation to form a complex product with high atom economy. bohrium.comresearchgate.net This approach is particularly well-suited for creating libraries of structurally diverse compounds for further study. bohrium.comresearchgate.net

A notable multi-component strategy for synthesizing pyrrolizinone derivatives involves the reaction of L-proline, an aldehyde, and a 1,3-diketone. plu.mxorientjchem.org In this approach, proline serves as the amino acid source that ultimately forms the core of the pyrrolizinone ring. The reaction is often facilitated by microwave irradiation in a catalyst-free, one-pot process, yielding multi-functionalized pyrrolizinones in moderate to good yields. plu.mxorientjchem.org The mechanism proceeds through the initial formation of an azomethine ylide from the condensation of proline and the aldehyde, which then reacts with the 1,3-diketone.

Aldehyde1,3-DiketoneSolventYield
Benzaldehyde1,3-Indanedione1,4-DioxaneGood
Aromatic Aldehydes4-HydroxycoumarinXyleneModerate to Good
Various2-Arylmethylene-indene-1,3-dione1,4-DioxaneModerate

This table presents examples of reactants used in proline-mediated one-pot synthesis of pyrrolizinone derivatives. plu.mxorientjchem.org

The one-pot synthesis involving aldehydes and 1,3-diketones is a versatile method for constructing the pyrrolizinone framework. plu.mx This strategy exemplifies the principles of green chemistry by minimizing steps and waste. The reaction can be performed without a catalyst under microwave conditions, which accelerates the synthesis. plu.mxorientjchem.org This method provides rapid access to a range of pyrrolizidine (B1209537) and pyrrolizinone derivatives by varying the aldehyde and 1,3-diketone components. plu.mx

Cycloaddition Reactions in Pyrrolizinone Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, including the pyrrolizinone core. libretexts.org Among these, 1,3-dipolar cycloadditions are particularly useful for synthesizing five-membered heterocycles. libretexts.org

The [3+2] cycloaddition reaction is a cornerstone for synthesizing five-membered rings and is widely used to create spiro-pyrrolizinone and related spiro-pyrrolidine scaffolds. mdpi.comnih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile (e.g., an alkene or alkyne). mdpi.com Azomethine ylides can be generated in situ through the decarboxylative condensation of α-amino acids (like proline or sarcosine) with carbonyl compounds, such as isatins. rsc.orgresearchgate.net The subsequent cycloaddition of this ylide to a suitable dipolarophile leads to the formation of complex spiro-fused heterocyclic systems with high diastereoselectivity. mdpi.comrsc.org This method is highly efficient for constructing spiro[indoline-pyrrolizine] and other related structures. rsc.orgresearchgate.net

Amino AcidCarbonyl SourceDipolarophileProduct Scaffold
ProlineNinhydrinDialkyl acetylenedicarboxylatesDihydro-1H-pyrrolizine researchgate.net
SarcosineIsatinVinyl selenonesSpirooxindole-tetrahydropyrrolizine rsc.org
N-substituted α-amino acidsIsatin derivatives5-methylidene-2-chalcogen-imidazolonesDispiro indolinone-pyrrolidine-imidazolone nih.gov

This table illustrates the components used in [3+2] cycloaddition reactions to generate various spiro-pyrrolizine and related scaffolds.

Achieving regioselectivity is crucial when constructing fused heterocyclic systems to ensure the desired constitutional isomer is formed. In the context of pyrrolizinone synthesis, regioselectivity can be controlled during cycloaddition or other cyclization reactions. For instance, the reaction of simple pyrroles with specific reagents can lead to fused pentathiepino derivatives in a regioselective manner, demonstrating how reaction conditions can direct the outcome of complex cascade reactions. researchgate.net Similarly, the synthesis of saturated spirocyclic and fused pyrazoles can be achieved with high regioselectivity using readily available starting materials, a principle that can be extended to the synthesis of fused pyrrolizinone systems. nih.gov The choice of reactants, catalysts, and reaction conditions are all critical factors in controlling the regiochemical outcome of the final fused product.

Transformations of Cyclic N-Allyl Imides for Pyrrolizinone Formation

A versatile and effective method for the synthesis of the pyrrolizinone core involves the transformation of cyclic N-allyl imides. This strategy is particularly notable for its sequential nature, which allows for the controlled construction of the bicyclic system.

Nucleophilic Addition, Ring-Closing Metathesis, and Elimination Sequences

A powerful three-step sequence for the synthesis of pyrrolizinone derivatives from N-allyl imides has been developed. This sequence commences with the nucleophilic addition of a vinyl Grignard reagent to the imide, followed by a ring-closing metathesis (RCM) reaction, and culminates in an elimination step to afford the final pyrrolizinone product. This methodology has proven effective for the preparation of various pyrrolizinone derivatives. nih.govchem-station.com

The general scheme for this synthetic route can be outlined as follows:

Nucleophilic Addition: The synthesis begins with a cyclic N-allyl imide, such as N-allylsuccinimide. This starting material is treated with a vinyl Grignard reagent (e.g., vinylmagnesium bromide). The vinyl nucleophile attacks one of the carbonyl groups of the imide, leading to the formation of a hydroxylactam intermediate.

Ring-Closing Metathesis (RCM): The resulting hydroxylactam, which now contains two terminal alkene functionalities (the original allyl group and the newly introduced vinyl group), is then subjected to ring-closing metathesis. This reaction is typically catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst. The RCM reaction selectively forms a new five-membered ring, creating the core bicyclic structure of the pyrrolizinone.

Elimination: The final step of the sequence is an elimination reaction. The hydroxyl group on the newly formed bicyclic intermediate is eliminated to introduce a double bond into the five-membered ring, yielding the desired pyrrolizinone scaffold.

While this sequence has been successfully applied to the synthesis of various pyrrolizinone derivatives, the direct synthesis of 2-Acetyl-3H-pyrrolizin-3-one via this method would require the use of a specifically functionalized Grignard reagent or further derivatization of the resulting pyrrolizinone core.

Adaptations of the Clauson-Kaas Pyrrole (B145914) Synthesis for Pyrrolizinones

The Clauson-Kaas pyrrole synthesis is a classic and widely used method for the preparation of N-substituted pyrroles. chem-station.combeilstein-journals.orgarkat-usa.org This reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran under acidic conditions. By carefully selecting the starting amine, this methodology can be adapted for the synthesis of pyrroles that are suitable precursors for pyrrolizinone derivatives.

The general mechanism of the Clauson-Kaas reaction involves the acid-catalyzed hydrolysis of 2,5-dialkoxytetrahydrofuran to generate a reactive 1,4-dicarbonyl species, which then condenses with the primary amine to form the pyrrole ring. beilstein-journals.org

To apply this method to the synthesis of a precursor for this compound, one could envision a strategy starting with an amino ester that contains the necessary carbon framework to form the second five-membered ring of the pyrrolizinone system. For instance, an amino acid ester could be used as the primary amine. The resulting N-substituted pyrrole would then possess a side chain that could be cyclized in a subsequent step to form the pyrrolizinone ring. The acetyl group could then be introduced via a Friedel-Crafts acylation or a similar reaction on the pyrrolizinone core.

Table 1: Examples of N-Substituted Pyrroles Synthesized via the Clauson-Kaas Reaction

AmineProductYield (%)Reference
Aniline1-Phenyl-1H-pyrrole70 arkat-usa.org
Benzylamine1-Benzyl-1H-pyrrole- arkat-usa.org
Various aromatic and aliphatic primary aminesCorresponding N-substituted pyrrolesHigh researchgate.net

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. Several transition metal-catalyzed strategies have been developed for the synthesis of pyrrolizinone derivatives, offering mild reaction conditions and high functional group tolerance.

Palladium-Catalyzed Alkene Aminoarylation for Hexahydro-3H-pyrrolizin-3-ones

Palladium-catalyzed reactions are powerful tools for the construction of nitrogen-containing heterocycles. One such application is the synthesis of pyrrolidine-fused lactams, specifically hexahydro-3H-pyrrolizin-3-ones, via an alkene aminoarylation reaction. This approach involves the intramolecular cyclization of an unsaturated amide onto an aryl halide.

This method provides access to the saturated core of the pyrrolizinone system. The resulting hexahydro-3H-pyrrolizin-3-ones can then potentially be further functionalized to introduce the double bond and the acetyl group present in this compound. For instance, an oxidation reaction could be employed to introduce the unsaturation, followed by a regioselective acylation.

Zirconium-Catalyzed Syntheses of Functionalized Pyrrolizinone Derivatives

Zirconium-based catalysts have emerged as effective promoters for various organic transformations. While direct zirconium-catalyzed synthesis of this compound has not been extensively reported, zirconium catalysts are known to facilitate the synthesis of highly substituted pyrroles. These functionalized pyrroles can serve as valuable intermediates for the construction of more complex heterocyclic systems, including pyrrolizinones.

For example, a zirconium-catalyzed reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds provides a route to tetrasubstituted 1,3-diacylpyrroles. By choosing appropriate starting materials, it is conceivable to synthesize a pyrrole precursor that already contains an acetyl group and a side chain suitable for subsequent cyclization to form the desired this compound.

Iron-Catalyzed Intramolecular Cyclization Reactions

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst in organic synthesis. Iron-catalyzed intramolecular cyclization reactions represent a promising approach for the construction of heterocyclic scaffolds.

While a direct iron-catalyzed synthesis of this compound is not well-documented, iron catalysts have been successfully employed in radical cycloaddition reactions to form substituted pyrroles. nih.gov For instance, an iron-catalyzed radical cycloaddition of 2H-azirines and enamides has been developed for the synthesis of triaryl-substituted pyrroles. Adapting such a strategy to include substrates that would lead to the pyrrolizinone core and bear an acetyl group is an area for potential research. The general principle involves the generation of a radical intermediate which then undergoes a cyclization cascade to form the heterocyclic product.

Table 2: Overview of Transition Metal-Catalyzed Methodologies for Pyrrolizinone and Pyrrole Synthesis

Metal CatalystReaction TypeProduct TypePotential for this compound Synthesis
PalladiumAlkene AminoarylationHexahydro-3H-pyrrolizin-3-onesSynthesis of the saturated core, requiring further functionalization.
ZirconiumCondensation/CyclizationFunctionalized PyrrolesSynthesis of a highly substituted pyrrole precursor for subsequent cyclization.
IronRadical CycloadditionSubstituted PyrrolesFormation of the pyrrole ring, requiring further cyclization and functionalization.

Catalyst-Free and Green Chemistry Approaches in Pyrrolizinone Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, emphasizing the use of environmentally benign reagents and conditions. This has led to the development of catalyst-free and microwave-assisted methods for the synthesis of pyrrolizinone derivatives.

A notable advancement in the green synthesis of pyrrolizinones involves the single-step, catalyst-free reaction of 1H-pyrrole with lactone-type 2,3-furandione derivatives. This method provides a straightforward and efficient route to various pyrrolizinone derivatives with diverse substituents, including phenyl, substituted phenyl, thiophene, trifluoromethyl, naphthalene, and biphenyl groups rsc.org. The reaction is typically carried out in anhydrous diethyl ether at room temperature rsc.org.

The proposed mechanism for this transformation involves a cascade of reactions, including Michael addition, decarboxylation, and cyclization. The use of equimolar amounts of pyrrole and the 2,3-furandione derivative leads to the formation of the desired pyrrolizinone. Interestingly, employing an excess of pyrrole can result in the formation of a novel pyrrolizino[1,2-a]pyrrolizin-5-one skeleton rsc.org.

Another example of a catalyst-free, one-pot, three-component reaction for the synthesis of highly functionalized 2,3-dihydropyrroles has been reported, which proceeds via the reaction of amines, aromatic aldehydes, and α-ketoamides rsc.org. While not directly yielding pyrrolizinones, this method highlights the potential of catalyst-free multicomponent reactions in constructing complex heterocyclic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods pensoft.netnih.gov. The Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be efficiently performed under microwave irradiation to yield substituted pyrroles, which are precursors to pyrrolizinones pensoft.netnih.govorganic-chemistry.orgresearchgate.netpensoft.net.

For instance, a rapid, microwave-assisted Paal-Knorr reaction has been developed for the synthesis of a variety of substituted pyrroles and furans from 1,4-dicarbonyl compounds nih.govorganic-chemistry.org. This approach offers a versatile and efficient route to key intermediates for pyrrolizinone synthesis. The reaction conditions are typically mild, and the use of microwave irradiation significantly reduces the reaction time from hours to minutes nih.govorganic-chemistry.org.

While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to the synthesis of related pyrrole and fused-pyrrolidine systems suggests its high potential in this area. For example, microwave irradiation has been effectively used in the synthesis of novel pyrrolo[2,3-b]pyrrole derivatives researchgate.net and in the N-alkylation of pyrrolidine-fused chlorins researchgate.net.

Stereoselective Synthesis of Pyrrolizinone Frameworks

The stereoselective synthesis of pyrrolizinone frameworks is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral pool strategies and diastereoselective control are two key approaches to achieve this goal.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials to introduce chirality into the target molecule nih.gov. This approach has been successfully applied to the enantioselective synthesis of pyrrolizidine alkaloids, which share the same core structure as pyrrolizinones nih.gov.

L-proline, a naturally occurring amino acid, is a common chiral starting material for the synthesis of the pyrrolizidine core nih.gov. Other chiral building blocks, such as malic acid and various carbohydrates, have also been employed nih.gov. For example, enantiomerically pure five-membered cyclic nitrones, derived from protected hydroxyacids and amino acids like D- and L-tartaric acid, L-malic acid, and L-aspartic acid, undergo diastereoselective cycloaddition reactions to produce adducts that can be converted into enantiopure pyrrolizidinones pensoft.net.

The use of amino acids from the chiral pool offers a powerful and versatile method for the asymmetric synthesis of complex natural products containing the pyrrolizidine skeleton. This strategy allows for the establishment of key stereocenters in an optically active form early in the synthetic sequence mdpi.combaranlab.org.

Achieving diastereoselective control in the formation of the pyrrolizinone framework is crucial for obtaining a single, desired stereoisomer. This can be accomplished through various synthetic strategies, including substrate-controlled and reagent-controlled methods.

Once the stereocenters are established, their relative and absolute configurations must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose wordpress.com. One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, allowing for the assignment of relative stereochemistry scielo.br.

In cases where NMR data is ambiguous, X-ray crystallography can provide definitive proof of the stereochemical structure of a crystalline compound uctm.edu. This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms can be determined.

The chemical shifts of protons and carbons in the pyrrolizinone ring system are sensitive to their stereochemical environment. For example, diastereotopic protons will exhibit different chemical shifts in the ¹H NMR spectrum wordpress.com. Furthermore, the magnitude of coupling constants between adjacent protons can provide information about their dihedral angle, which is related to the stereochemistry of the ring system organicchemistrydata.org. The complete and unambiguous assignment of ¹H and ¹³C NMR signals is essential for accurate stereochemical determination scielo.brnih.gov.

Derivatization Strategies for Pyrrolizinone Compounds

The derivatization of the pyrrolizinone scaffold is a key strategy for modulating its biological activity and exploring structure-activity relationships. The pyrrolizinone ring system contains several reactive sites that can be targeted for functionalization through various organic reactions.

Electrophilic substitution reactions can be used to introduce substituents onto the pyrrole ring of the pyrrolizinone core. For example, the reaction of pyrrolizin-3-one with dry hydrogen chloride leads to the formation of a 1-chloro-1,2-dihydro derivative via electrophilic addition rsc.orgresearchgate.net. This halogenated intermediate can then be readily displaced by various nucleophiles to introduce new functional groups at the 1-position rsc.orgresearchgate.net.

Bromination of pyrrolizin-3-one with N-bromosuccinimide can lead to the formation of a 2-bromopyrrolizinone under free radical conditions rsc.orgresearchgate.net. Vilsmeier formylation has also been employed to introduce a formyl group at the 5-position of the pyrrolizinone ring rsc.orgresearchgate.net.

Nucleophilic substitution reactions can also be employed for the derivatization of pyrrolizinones. The carbonyl group at the 3-position is susceptible to nucleophilic attack, although this can sometimes lead to ring-opening. A more common strategy involves the functionalization of substituents already present on the pyrrolizinone core. For instance, a divergent synthesis of pyrrolizine derivatives has been developed through the C-H bond functionalization of N-alkoxycarbamoyl pyrroles with CF₃-ynones rsc.org. This method allows for the introduction of a transferable and transformable directing group, enabling the synthesis of a variety of structurally diverse pyrrolizine derivatives rsc.org.

Furthermore, intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters provides an efficient route to fused heterocyclic systems, including pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones nih.gov. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the functionalization of electron-deficient heterocyclic rings and has been applied to quinoxaline derivatives, suggesting its potential applicability to the pyrrolizinone system rsc.orgnih.gov.

Functionalization of the Pyrrolizinone Core for Novel Derivatives

The pyrrolizinone core serves as a versatile template for the generation of a wide array of novel derivatives through various functionalization strategies. These modifications are primarily aimed at exploring the structure-activity relationships of pyrrolizinone-based compounds.

One prominent method for functionalization involves the C-H bond activation of the pyrrole scaffold. This approach allows for the direct introduction of substituents, offering an atom-economical and efficient route to diverse derivatives. For instance, the reaction of N-alkoxycarbamoyl pyrroles with CF3-ynones, initiated by C-H bond activation, leads to a cascade process resulting in diversely functionalized pyrrolizines. The transferred alkoxycarbamoyl moiety in the product can then be further transformed, highlighting the utility of this method for creating a library of structurally interesting pyrrolizine derivatives.

Another key strategy for functionalizing the pyrrolizinone core is through electrophilic substitution reactions . The electron-rich nature of the pyrrole ring makes it susceptible to attack by various electrophiles. This allows for the introduction of a range of functional groups at different positions of the pyrrolizinone nucleus. While specific examples for this compound are not detailed, the general reactivity of the pyrrole ring suggests that reactions such as halogenation, nitration, and sulfonation could be employed to generate novel derivatives.

Furthermore, cycloaddition reactions offer a powerful tool for constructing more complex structures based on the pyrrolizinone framework. These reactions can be utilized to build additional rings onto the existing bicyclic system, leading to polycyclic compounds with potentially unique biological properties.

The following table summarizes some general approaches to the functionalization of the pyrrolizinone core:

Functionalization StrategyDescriptionPotential Substituents
C-H Bond ActivationDirect introduction of functional groups by activating C-H bonds, often catalyzed by transition metals.Alkyl, Aryl, Alkenyl
Electrophilic SubstitutionReaction with electrophiles to substitute hydrogen atoms on the pyrrole ring.Halogens, Nitro, Sulfonyl
Cycloaddition ReactionsFormation of new rings by reacting the pyrrolizinone core with unsaturated compounds.Fused carbocyclic or heterocyclic rings

Preparation of C(7a)-Hydroxylated and Other Substituted Pyrrolizinones

A significant class of pyrrolizinone derivatives that has garnered considerable attention is the C(7a)-hydroxylated pyrrolizinones. These compounds are of particular interest due to their presence in a number of natural products with notable biological activities.

A key synthetic approach to C(7a)-hydroxylated pyrrolizinones has been demonstrated in the total synthesis of legonmycins A and B, which are naturally occurring bacterial pyrrolizidines. The core of this methodology involves a one-flask, two-step procedure starting from 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one. The key transformation proceeds through an N,O-diacylation followed by a selective oxidative hydrolysis of the intermediate bicyclic pyrrole. This sequence establishes a reliable method for the synthesis of related C(7a)-hydroxylated pyrrolizidines.

The reaction conditions for this transformation have been carefully optimized. The diacylation and subsequent oxidative hydrolysis can both be carried out in acetonitrile. The oxidation step can be achieved using a stoichiometric amount of iodine or a catalytic amount (10 mol%) in the presence of a gentle stream of oxygen.

The table below outlines the key steps and reagents involved in the synthesis of C(7a)-hydroxylated pyrrolizinones, based on the synthesis of legonmycins.

StepReagents and ConditionsIntermediate/Product
DiacylationIsocaproyl chloride, Pyridine in Acetonitrile, 18 hN,O-diacylated pyrrolizinone
Oxidative HydrolysisWater, I2 (catalytic or stoichiometric), O2, 21 hC(7a)-hydroxylated pyrrolizinone

This methodology provides a clear precedent for the targeted synthesis of C(7a)-hydroxylated pyrrolizinone derivatives. By varying the acylating agent in the first step, a range of analogues with different side chains can be prepared, allowing for a systematic investigation of their biological properties.

Beyond hydroxylation at the C(7a) position, other substitutions on the pyrrolizinone core can be achieved through various synthetic transformations. For example, modifications at other positions of the bicyclic system can be introduced by starting with appropriately substituted pyrrole precursors before the cyclization step to form the pyrrolizinone ring. This approach allows for the synthesis of a diverse library of substituted pyrrolizinones for further study.

Reaction Mechanisms and Mechanistic Elucidation for Pyrrolizinone Synthesis and Transformations

Detailed Reaction Pathways for Pyrrolizinone Ring Formation

The formation of the 3H-pyrrolizin-3-one core, a bicyclic system containing a bridgehead nitrogen atom, can be achieved through various synthetic strategies. One common approach involves the intramolecular cyclization of suitably functionalized pyrrole (B145914) derivatives. While specific pathways leading directly to 2-Acetyl-3H-pyrrolizin-3-one are not extensively detailed in readily available literature, analogous syntheses of substituted pyrrolizinones provide significant insights.

A plausible pathway commences with a substituted pyrrole bearing an acetyl group at the 2-position and a side chain at the 1-position that is amenable to cyclization. A key synthetic strategy for related pyrrolizin-3-ones involves a one-pot, two-step oxidation and intramolecular cyclization process of substituted pyrroles. This suggests that an appropriately substituted acetylated pyrrole could undergo a similar transformation.

The Paal-Knorr synthesis, a classical method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine, can be envisioned as a foundational step in building the necessary acetylated pyrrole precursor. The mechanism of the Paal-Knorr synthesis itself involves the formation of a hemiaminal followed by cyclization and dehydration, highlighting the importance of carbonyl and amine functionalities in ring formation.

Investigation of Intramolecular Cyclization Mechanisms

The pivotal step in the synthesis of the pyrrolizinone ring system is the intramolecular cyclization. For a precursor to this compound, this would likely involve the cyclization of an N-substituted pyrrole-2-acetic acid derivative or a related species. The mechanism of this cyclization is highly dependent on the nature of the substituents and the reaction conditions.

In a proposed mechanism for the synthesis of related 4-acetyl-3-hydroxy-3-pyrroline-2-ones, an intramolecular cyclization is a key step. beilstein-journals.org This reaction proceeds via the attack of a nucleophilic enolate, generated from an acetyl group, onto an electrophilic iminium species within the same molecule. This type of cyclization is a powerful tool for the construction of five-membered rings. By analogy, the formation of the second five-membered ring in this compound could proceed through a similar intramolecular condensation reaction, where a carbanion generated from a side chain on the pyrrole nitrogen attacks the acetyl carbonyl group or a derivative thereof.

The regioselectivity of such cyclizations is a critical aspect, and theoretical studies on related systems have been employed to understand the kinetic and thermodynamic factors that govern the formation of the desired product.

Role of Transient Intermediates in Pyrrolizinone Chemical Reactions

The synthesis and reactions of pyrrolizinones are often mediated by the formation of short-lived, high-energy transient intermediates. The identification and characterization of these species are essential for a complete understanding of the reaction mechanism.

In the context of the Paal-Knorr synthesis of the precursor pyrrole ring, intermediates such as hemiaminals and enamines are proposed. organic-chemistry.org While often not directly observable, their existence is inferred from kinetic studies and trapping experiments. Theoretical studies have also been employed to probe the structures and energies of these elusive intermediates in related pyrrole syntheses. nih.gov

During the subsequent transformations of the pyrrolizinone ring, such as electrophilic attack, carbocationic intermediates are likely to be formed. For instance, the reaction of pyrrolizin-3-ones with electrophiles is proposed to proceed through the formation of a resonance-stabilized cation. researchgate.net The stability of this intermediate dictates the regioselectivity of the reaction.

Mechanistic Aspects of Electrophilic Activation and Hydrolysis in Pyrrolizinone Derivatization

The pyrrolizinone ring system possesses distinct sites for electrophilic attack, and the acetyl group in this compound further influences its reactivity. Electrophilic activation is a key strategy for the derivatization of this scaffold.

Studies on the reactions of unsubstituted pyrrolizin-3-one with various electrophiles have shown that the reaction can occur at different positions of the bicyclic system. For example, reaction with dry hydrogen chloride leads to electrophilic addition at the 1-position, forming a 1-chloro-1,2-dihydro derivative. researchgate.net This indicates that the double bond in the five-membered ring is susceptible to electrophilic attack. The presence of the electron-withdrawing acetyl group at the 2-position in this compound would be expected to modulate the electron density of the ring system and thus influence the site and rate of electrophilic attack.

Hydrolysis of the acetyl group or the lactam functionality within the pyrrolizinone ring represents another important transformation. The mechanism of hydrolysis, particularly under acidic or basic conditions, would involve nucleophilic attack of water or hydroxide ion on the respective carbonyl carbons. For the acetyl group, this would lead to the formation of a carboxylic acid at the 2-position. The hydrolysis of the lactam ring would result in the opening of the bicyclic system to form an amino acid derivative. The precise conditions required for selective hydrolysis would depend on the relative reactivity of the two carbonyl groups.

Theoretical and Computational Chemistry Studies of 2 Acetyl 3h Pyrrolizin 3 One and Its Derivatives

Quantum Chemical Calculations for Pyrrolizinone Systems

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular structures and properties at the atomic level. For pyrrolizinone systems, these methods elucidate the interplay of electronic effects that govern their behavior.

Density Functional Theory (DFT) Applications to Pyrrolizinone Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex chemical reactions and for predicting the energies of intermediates and transition states. ibs.re.krkaist.ac.kr This computational approach is particularly well-suited for studying the structure and reactivity of 2-Acetyl-3H-pyrrolizin-3-one. DFT calculations are used to determine the molecule's optimized geometric parameters, such as bond lengths and angles, providing a stable, low-energy three-dimensional structure. masjaps.com

By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can achieve a high degree of accuracy that is comparable to experimental results. masjaps.comresearchgate.net Vibrational frequency analysis performed on the optimized geometry confirms that the structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. masjaps.com Furthermore, DFT is used to calculate the relative thermodynamic stabilities of different pyrrolizinone isomers, demonstrating, for instance, that 2-substituted pyrroles are often thermodynamically more stable than their 3-substituted counterparts. sigmaaldrich.com These foundational calculations are crucial for understanding the molecule's inherent properties and serve as the starting point for more complex reactivity studies.

Analysis of Electronic Properties and Quantum Chemical Descriptors

The electronic nature of this compound can be thoroughly characterized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. rasayanjournal.co.in The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rasayanjournal.co.in

From the HOMO and LUMO energies, a suite of quantum chemical descriptors can be derived to quantify reactivity. rasayanjournal.co.in These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2. rasayanjournal.co.in

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. rasayanjournal.co.in

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. rasayanjournal.co.in

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a visual guide to where the molecule is likely to interact with other chemical species. For this compound, the oxygen atoms of the acetyl and ketone groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 1: Calculated Quantum Chemical Descriptors for this compound.
ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.85Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.10Indicates electron-accepting ability.
HOMO-LUMO Energy GapΔE4.75Relates to chemical reactivity and stability.
Ionization PotentialI6.85Energy to remove an electron.
Electron AffinityA2.10Energy released when gaining an electron.
Electronegativityχ4.475Measure of electron attraction.
Chemical Hardnessη2.375Resistance to charge transfer.
Electrophilicity Indexω4.22Propensity to accept electrons.

Computational Modeling of Pyrrolizinone Reaction Mechanisms

Computational modeling is a powerful method for elucidating the step-by-step mechanisms of chemical reactions. ibs.re.krkaist.ac.kr For pyrrolizinones, this involves mapping the potential energy surface for a given reaction, such as electrophilic addition or substitution. researchgate.netrsc.org This process begins by calculating the energies of the reactants, products, and any proposed intermediates.

The key to understanding a reaction mechanism is the identification of transition states—the highest energy points along the reaction coordinate. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. ibs.re.kr The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For this compound, theoretical models can be used to study reactions such as bromination or Vilsmeier formylation. rsc.org By calculating the energies of all intermediates and transition states, researchers can determine the most favorable reaction pathway and explain the regioselectivity observed in experiments. This detailed mechanistic insight is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations and Conformational Analysis of Pyrrolizinones

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms. nih.gov This technique allows for the exploration of the conformational landscape of this compound and its derivatives in solution or other environments.

MD simulations can reveal the flexibility of the pyrrolizinone core and the rotational freedom of the acetyl substituent. Key metrics used to analyze MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms over time relative to a reference structure, indicating conformational stability. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule. nih.gov

For this compound, MD simulations can predict the preferred orientation of the acetyl group and how its conformation changes over time, which can influence its reactivity and interactions with other molecules. These simulations offer a dynamic picture that complements the static view provided by DFT. mdpi.com

Advanced Computational Techniques in Pyrrolizinone Research

Beyond standard DFT and MD methods, more advanced computational techniques can provide deeper insights into the properties of pyrrolizinones.

Time-Dependent DFT (TD-DFT) is the primary method for studying the excited-state properties of molecules. nih.gov While standard DFT is a ground-state theory, TD-DFT allows for the calculation of electronic absorption spectra (e.g., UV-Vis spectra). researchgate.netresearchgate.net This method can predict the excitation energies and oscillator strengths of electronic transitions, helping to assign the absorption bands observed experimentally. researchgate.net For this compound, TD-DFT can distinguish between different types of transitions, such as n→π* and π→π*, providing a detailed understanding of its photophysical behavior.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound.
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
S13.203870.015HOMO -> LUMOn→π
S24.152990.450HOMO-1 -> LUMOπ→π
S34.882540.210HOMO -> LUMO+1π→π*

Monte Carlo (MC) simulations offer an alternative approach to exploring a system's configuration space. Instead of solving equations of motion, MC methods use stochastic sampling to generate different molecular conformations or arrangements. core.ac.ukmdpi.com This technique is particularly useful for performing extensive conformational searches to find the global energy minimum or for simulating the thermodynamic properties of large, complex systems, such as pyrrolizinone derivatives in a condensed phase. gmu.edu

Spectroscopic Characterization Methodologies for 2 Acetyl 3h Pyrrolizin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural assignment of 2-Acetyl-3H-pyrrolizin-3-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The acetyl group (-COCH₃) would produce a sharp singlet, typically in the δ 2.0-2.5 ppm region. The protons on the pyrrolizinone ring system would appear in the aromatic/olefinic region (δ 6.0-8.0 ppm), with their exact chemical shifts and coupling patterns (e.g., doublets, triplets) depending on their position and neighboring protons. The coupling constants (J-values) between adjacent protons would be crucial for establishing their connectivity.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, characteristic signals would include two downfield resonances for the carbonyl carbons (the ring ketone C-3 and the acetyl C=O), typically above δ 180 ppm. The sp²-hybridized carbons of the bicyclic ring would resonate in the δ 110-160 ppm range. The methyl carbon of the acetyl group would appear as an upfield signal, generally between δ 20-30 ppm. For related 1H-pyrrolizine derivatives, signals for the pyrrole (B145914) ring carbons are observed, providing a reference for the expected chemical shifts in the pyrrolizinone core tripod.com.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
-CH ₃ (acetyl) ~2.4 (s, 3H) ~25
Ring Protons ~6.5 - 7.8 (m) -
C-1, C-2, C-5, C-6, C-7 - ~115 - 150
C=O (acetyl) - ~195

Note: The table presents predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual experimental values may vary.

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Combining 1D and 2D NMR experiments is a proven approach for elucidating the connectivity of carbons and protons in complex organic structures mdpi.com.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the pyrrolizinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon resonances based on their corresponding, more easily interpreted, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and to the C-2 carbon of the ring, confirming the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and stereochemistry.

These advanced techniques, when used in concert, provide a complete and detailed picture of the molecular architecture of this compound preprints.org.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups.

The key expected vibrational frequencies include:

C=O Stretching: Two distinct, strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹. The acetyl carbonyl is expected at a higher wavenumber (e.g., ~1700 cm⁻¹) compared to the ring ketone, which, being part of a conjugated, five-membered ring system, would likely appear at a lower wavenumber (e.g., ~1670 cm⁻¹).

C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds within the aromatic ring system are expected in the 1450-1600 cm⁻¹ region.

C-H Stretching: Signals for sp² C-H stretching on the ring will appear just above 3000 cm⁻¹, while sp³ C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C-N Stretching: This vibration typically appears in the 1020-1350 cm⁻¹ range researchgate.net.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium
C=O Stretch (Acetyl) ~1700 Strong
C=O Stretch (Ring Ketone) ~1670 Strong
C=C Stretch (Ring) 1450 - 1600 Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 149. A key fragmentation pathway would likely involve the cleavage of the acetyl group. A prominent peak would be expected at m/z = 106, corresponding to the loss of an acetyl radical ([M - 43]⁺). Further fragmentation of the pyrrolizinone ring would produce additional characteristic ions. The mass spectrum for the related isomer 2-acetyl-1-pyrroline (B57270) shows a molecular ion at m/z 111, with a base peak at m/z 83 corresponding to the loss of HCN, indicating that ring fragmentation is a key process researchgate.net.

High-Resolution Mass Spectrometry (HRMS): This technique measures molecular mass with extremely high accuracy (typically to four or five decimal places). HRMS would be used to confirm the elemental composition of the molecular ion. For a derivative of a pyrrolizinone, HRMS was used to confirm the calculated mass [M+Na]⁺ of 265.0589 with an observed mass of 265.0576, validating its chemical formula tandfonline.com.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly useful for studying conjugated systems like the pyrrolizinone core.

UV-Vis Spectroscopy: Pyrrolizin-3-one derivatives exhibit strong absorption in the UV-visible region due to π→π* and n→π* electronic transitions within the conjugated bicyclic system. Studies on substituted pyrrolizin-3-ones show maximum absorbance peaks in the range of 306–416 nm tandfonline.com. The position of the absorption maximum (λₘₐₓ) is sensitive to the solvent polarity and the nature of substituents on the ring. The acetyl group, acting as an auxochrome, would be expected to influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: Many pyrrolizinone derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength. The fluorescence emission for pyrrolyl-substituted pyrrolizinones has been observed around 603–614 nm and for N-methyl pyrrolyl substituents around 465–498 nm tandfonline.com. These compounds often exhibit a large Stokes shift (the difference between the absorption and emission maxima), a property of interest in materials science and bio-imaging tandfonline.com. The fluorescence quantum yield, which measures the efficiency of the emission process, for these derivatives has been reported in the range of 0.002 to 0.046 tandfonline.com.

Photophysical Data for Pyrrolizin-3-one Derivatives in Ethanol tandfonline.com

Compound Type Absorbance λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (nm) Quantum Yield (Φ)
Pyrrolyl-substituted 408 - 416 603 - 614 195 - 206 0.002 - 0.003

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure of this compound has not been reported, the structure of the parent compound, pyrrolizin-3-one, has been determined by low-temperature X-ray diffraction rsc.org. This study provides a foundational model for the core ring system. The analysis revealed that the bicyclic system is essentially planar. The data for the parent compound provides critical benchmarks for bond lengths within the core structure.

Selected Bond Lengths in Crystalline Pyrrolizin-3-one rsc.org

Bond Bond Length (Å)
C=O 1.207(2)

This data confirms the double-bond character of the carbonyl group and provides the precise length of the adjacent nitrogen-carbon bond in the solid state. An X-ray crystal structure of this compound would definitively confirm the planarity of the system, the orientation of the acetyl group relative to the ring, and reveal how the molecules pack in the crystal lattice.

Research Applications and Utility of Pyrrolizinone Scaffolds

Pyrrolizinones as Core Structures in Scaffold-Based Drug Discovery Research

Pyrrolizinone scaffolds are considered privileged structures in drug discovery due to their prevalence in a wide array of biologically active natural products and synthetic compounds. researchgate.net These nitrogen-containing heterocyclic systems offer a versatile framework that can be readily functionalized to interact with various biological targets. nih.gov The rigid, bicyclic nature of the pyrrolizinone core allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity binding to enzymes and receptors. researchgate.netnih.gov

In the quest for new chemical entities, novel heterocyclic scaffolds like pyrrolizinones have emerged as promising starting points for the design of bioactive modulators. nih.gov The development of drugs based on heterocyclic scaffolds is a well-established strategy, with a significant number of approved drugs containing nitrogen heterocycles. nih.gov The structural features of these compounds are highly favorable in drug discovery as they can exhibit a broad range of biological activities and often possess improved water solubility compared to their carbocyclic analogs. nih.gov

The broad pharmacological potential of the pyrrolizinone scaffold has spurred extensive research into the development of efficient and versatile synthetic methods for their construction. researchgate.net This has led to the synthesis of various benzopyrrolizinones and other derivatives with diverse biological activities. researchgate.netresearchgate.net

Pyrrolizinone Derivatives in Peptidomimetic Chemistry and Design

While specific examples of 2-Acetyl-3H-pyrrolizin-3-one derivatives in peptidomimetic chemistry are not extensively documented, the related polypyrrolinone scaffold has been successfully employed to mimic peptide structures. nih.gov Peptidomimetics are compounds that are designed to replicate the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability.

The polypyrrolinone scaffold has been designed as a non-peptide peptidomimetic that incorporates both hydrogen bond capacity and side-chain diversity, which are key features of peptides. nih.gov Depending on the stereochemistry of the constituent units, polypyrrolinones can adopt different secondary structures. For instance, homochiral 3,5-linked polypyrrolinones tend to form extended β-strand/sheet-like conformations, while heterochiral (D,L-alternating) polypyrrolinones adopt turned structures. nih.gov

This ability to mimic specific peptide conformations has been validated in biologically relevant systems. For example, a peptidomimetic based on a heterochiral polypyrrolinone was shown to mimic a β-turn that is necessary and sufficient for somatostatin (B550006) receptor binding and signal transduction. nih.gov This demonstrates the potential of pyrrolinone-based scaffolds, and by extension, the broader class of pyrrolizinones, in the design of novel therapeutics that target peptide-protein interactions.

Development of Pyrrolizinone Compounds as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes is crucial for deciphering complex biological processes and for identifying new drug targets. While the specific development of this compound as a chemical probe is not reported, the general characteristics of pyrrolizinone scaffolds make them attractive candidates for this purpose.

Small molecules, including heterocyclic compounds, are essential tools for identifying probes to explore biological processes. nih.gov The pyrrolizinone scaffold, with its diverse functionalization potential, can be modified to incorporate reporter groups (e.g., fluorescent tags or biotin) or reactive moieties for covalent labeling of target proteins. The inherent biological activity of many pyrrolizinone derivatives suggests that they can be developed into selective ligands for specific proteins, allowing for the investigation of their function in a cellular context.

Pyrrolizinone Motifs as Building Blocks in Complex Organic Synthesis

The pyrrolizine ring system, the core of pyrrolizinones, is an important structural motif in a variety of natural products. researchgate.net As such, pyrrolizine and pyrrolizinone derivatives serve as valuable building blocks in the total synthesis of complex natural products and their analogs. researchgate.net

The synthesis of the pyrrolizinone scaffold itself can be achieved through various synthetic strategies, including photocycloaddition-dehydrogenative aromatization reactions. researchgate.net These methods provide access to a range of substituted pyrrolizinones that can be further elaborated into more complex molecules. The pyrrolizine nucleus is often derived from proline, making it an accessible scaffold from the chiral pool. researchgate.net Its utility extends to being a precursor for the synthesis of syn-amino alcohols, potential stereoselective catalysts, and cyclic dipeptides. researchgate.net

The development of new synthetic methodologies to construct and functionalize the pyrrolizinone core is an active area of research, driven by the continued interest in the biological activities and synthetic utility of this important class of heterocyclic compounds.

Advanced Analytical Methodologies for Pyrrolizinone Research

Chromatographic Techniques for Pyrrolizinone Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For pyrrolizinone research, several chromatographic techniques are indispensable, each offering unique advantages for specific analytical challenges.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a highly sensitive and selective method for the determination of pyrrolizinone compounds. nih.gov This technique is particularly valuable for analyzing complex samples where trace-level detection is required.

Method development in LC-MS for pyrrolizinones involves the careful optimization of several parameters to achieve the desired separation and detection sensitivity. Key aspects include the selection of the appropriate HPLC column, mobile phase composition, and mass spectrometry settings. Reversed-phase chromatography is commonly employed, utilizing C18 columns to separate compounds based on their hydrophobicity.

The mass spectrometer settings are optimized to ensure maximum signal intensity for the target analyte, 2-Acetyl-3H-pyrrolizin-3-one. This includes adjusting the source voltage, gas flows, and temperatures. waters.com Multiple Reaction Monitoring (MRM) is often used in tandem mass spectrometry (MS/MS) for quantification, where specific precursor-to-product ion transitions for the analyte are monitored, significantly enhancing selectivity and reducing matrix interference. nih.govshimadzu.com

Applications of LC-MS in pyrrolizinone research are extensive, ranging from the quantification of these compounds in biological matrices to their detection in food and environmental samples. nih.govwaters.comnih.gov The high sensitivity of modern LC-MS systems allows for the determination of pyrrolizinones at very low concentrations, with limits of quantification (LOQ) often in the micrograms per kilogram (µg/kg) or nanograms per gram (ng/g) range. waters.comnih.govshimadzu.com

ParameterTypical Condition for Pyrrolizinone AnalysisReference
LC ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) nih.gov
Mobile PhaseGradient of water and methanol/acetonitrile with additives like formic acid or ammonium formate shimadzu.com
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MS DetectionTandem Mass Spectrometry (MS/MS) waters.comnih.gov
Quantification ModeMultiple Reaction Monitoring (MRM) nih.govshimadzu.com

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some pyrrolizinones may not be sufficiently volatile for direct GC analysis, the technique is highly suitable for their volatile derivatives. Derivatization can be employed to increase the volatility and thermal stability of the analyte, allowing for its separation and detection by GC.

GC-MS, the coupling of gas chromatography with mass spectrometry, is a particularly effective method, providing both high-resolution separation and definitive compound identification based on mass spectra. pcom.edu For the analysis of compounds like 2-acetyl-1-pyrroline (B57270), a related volatile flavor compound, headspace solid-phase microextraction (HS-SPME) is often used for sample introduction. nih.gov This technique allows for the extraction and concentration of volatile analytes from the sample matrix before injection into the GC system.

The choice of GC column is critical for achieving good separation of target analytes from other matrix components. Capillary columns with various stationary phases are used depending on the polarity of the compounds being analyzed. The high temperatures used in GC can sometimes lead to the decomposition of thermally labile compounds, which is a consideration during method development. pcom.edu

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of pyrrolizinone compounds. As the separation component of LC-MS systems, HPLC plays a crucial role in isolating the target analyte from complex mixtures before it enters the mass spectrometer. nih.govpcom.edu

In an analytical context, HPLC coupled with detectors such as Ultraviolet (UV) or Diode-Array Detectors (DAD) can be used for the quantification of pyrrolizinones, particularly when reference standards are available. The method relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.

For preparative purposes, HPLC is used to isolate and purify larger quantities of this compound from reaction mixtures or natural product extracts. This involves using larger columns and higher flow rates than in analytical HPLC. The fractions containing the purified compound are collected for further studies. The choice of mobile and stationary phases is critical to achieve the desired purity of the isolated compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable in a research setting for monitoring the progress of chemical reactions and assessing the purity of a sample. libretexts.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. libretexts.orgyoutube.com

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.orgyoutube.com Spots of the starting material and, if available, the pure product are also applied to the plate as references. The plate is then developed in a suitable solvent system. By observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the reaction mixture lane, a chemist can determine when the reaction is complete. libretexts.orglibretexts.org

TLC is also a useful tool for a preliminary assessment of purity. libretexts.orglibretexts.org A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. libretexts.orglibretexts.org

Sample Preparation and Extraction Techniques for Pyrrolizinone Isolation

Effective sample preparation is a critical step in the analytical workflow for pyrrolizinone research, as it aims to isolate the target analyte from the sample matrix and remove interfering substances. youtube.com The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the pyrrolizinone compound.

For the analysis of pyrrolizidine (B1209537) alkaloids in various matrices, a common approach involves an initial extraction with an acidic solution, such as sulfuric acid. nih.govwaters.com This is often followed by a cleanup step using Solid-Phase Extraction (SPE). SPE utilizes a solid sorbent packed in a cartridge to selectively retain either the analyte or the interfering components of the sample. For pyrrolizidine alkaloids, cation-exchange SPE cartridges are frequently used. nih.govwaters.comnih.gov

Liquid-liquid extraction (LLE) is another widely used technique for the isolation of pyrrolizinones. researchgate.netnih.gov This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is crucial for achieving high extraction efficiency.

TechniquePrincipleApplication in Pyrrolizinone ResearchReference
Solid-Phase Extraction (SPE)Selective retention of analytes or interferences on a solid sorbent.Cleanup of extracts from complex matrices like feed and honey. nih.govwaters.com
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.Isolation of pyrrolizinones from aqueous samples. researchgate.netnih.gov
Headspace Solid-Phase Microextraction (HS-SPME)Extraction of volatile analytes from the headspace above a sample.Analysis of volatile pyrrolizinone derivatives. nih.gov

Purity Assessment Methodologies for Pyrrolizinone Compounds in Research, including Quantitative NMR (qNMR)

Determining the purity of a compound is of utmost importance in chemical research. While chromatographic techniques like HPLC and TLC can provide an indication of purity, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the accurate determination of the purity of organic compounds. nih.govyoutube.comyoutube.com

qNMR provides a direct measurement of the analyte concentration in a solution without the need for a chemically identical reference standard for the analyte itself. The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

To determine the purity of a this compound sample, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. acs.orgmestrelab.com The ¹H NMR spectrum is then recorded under specific conditions that ensure a quantitative response. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated using a specific formula. mestrelab.com

The purity calculation in qNMR takes into account the molar masses of the analyte and the internal standard, their weighed masses, the integrals of their respective signals, and the number of protons contributing to each signal. mestrelab.com

Other methods used for purity assessment include a mass balance approach, which combines results from several analytical techniques. This can involve Karl Fischer titration to determine water content, thermogravimetry for residual solvents, and chromatographic methods to quantify structurally related impurities. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Acetyl-3H-pyrrolizin-3-one, and how can regioselectivity be controlled during synthesis?

The synthesis of pyrrolizinone derivatives typically involves cyclization reactions of substituted pyrrole precursors. For regioselective acetylation at the 2-position, employ Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ as a Lewis acid at low temperatures). Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, can enhance yield and selectivity by reducing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the desired regioisomer. Confirm regiochemistry using NOESY NMR to distinguish between adjacent substituents .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

  • NMR : ¹H/¹³C NMR to confirm the acetyl group’s position and pyrrolizinone ring conformation.
  • X-ray crystallography : Resolve crystal structures to validate bond lengths and angles, particularly for the lactam moiety .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?

For antiplatelet or anti-inflammatory activity, use:

  • Turbidimetric aggregometry : Assess inhibition of ADP-induced platelet aggregation in human plasma .
  • Cellular assays : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
  • Enzyme inhibition : Test binding affinity to COX-2 or PDE3A using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 80% yield in 30 minutes vs. 12 hours conventionally) .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Byproduct analysis : Monitor reaction progress via LC-MS to identify and mitigate side products (e.g., over-acylated derivatives) .

Q. What mechanistic insights explain contradictory biological activity data for this compound analogs?

Contradictions may arise from:

  • Receptor promiscuity : Use computational docking (AutoDock Vina) to compare binding modes across structurally similar targets (e.g., GPCRs vs. kinases) .
  • Metabolic instability : Perform hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Isotopic labeling : Track metabolic fate using ¹⁴C-labeled analogs in rodent models .

Q. How should researchers resolve discrepancies in reported pharmacokinetic data for this compound?

  • Multi-method validation : Compare HPLC, LC-MS, and microdialysis results to account for matrix effects .
  • Species-specific differences : Conduct cross-species studies (rat, mouse, human hepatocytes) to identify metabolic variations .
  • Longitudinal stability testing : Assess degradation under accelerated conditions (40°C/75% RH) to refine half-life estimates .

Q. What strategies improve the stability of this compound in aqueous formulations?

  • pH adjustment : Stabilize the lactam ring by formulating at pH 5.0–6.5 to prevent hydrolysis .
  • Lyophilization : Increase shelf life by removing water and storing in inert atmospheres (argon or nitrogen).
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance thermal stability .

Methodological Considerations

Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for in vivo testing?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogenation at position 3) and correlate with IC₅₀ values .
  • 3D-QSAR : Build CoMFA/CoMSIA models to predict activity cliffs and guide synthesis .
  • High-throughput screening : Use 96-well plate assays to evaluate cytotoxicity (MTT) and selectivity indices .

Q. What interdisciplinary approaches address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Automate continuous synthesis to improve reproducibility and reduce batch variability .
  • Collaborative data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) to integrate synthetic data with pharmacological databases .
  • Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. How should analytical protocols be validated for regulatory compliance in early-stage research?

  • ICH guidelines : Follow Q2(R1) for method validation (linearity, accuracy, precision) .
  • Forced degradation studies : Expose the compound to heat, light, and oxidizers to identify degradation pathways .
  • Cross-lab collaboration : Use interlaboratory comparisons to harmonize HPLC/LC-MS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.